![molecular formula C16H21BrN2O B5667740 4-bromo-2-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol](/img/structure/B5667740.png)
4-bromo-2-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol
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Overview
Description
The compound belongs to a class of organic compounds characterized by bromo-phenol moieties and diazatricycloalkane structures. These compounds are of interest in synthetic organic chemistry due to their unique structural features and potential for diverse chemical reactivity and applications.
Synthesis Analysis
The synthesis of complex bromo-phenol derivatives often involves multi-step reactions, starting with the formation of the core structure followed by functional group modifications. For example, Schiff base formation is a common synthetic route for similar compounds, involving the condensation of an amine and an aldehyde or ketone. Such a method was employed in the synthesis of related Schiff base compounds (Wang et al., 2008).
Molecular Structure Analysis
X-ray crystallography is a pivotal technique for determining the molecular structure of such compounds, providing insights into their geometric configuration and intermolecular interactions. The analysis reveals that molecules of this class often adopt specific configurations about their functional groups, influencing their chemical behavior and properties (Khalaji et al., 2017).
properties
IUPAC Name |
4-bromo-2-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O/c1-15-6-16(2)9-18(7-15)14(19(8-15)10-16)12-5-11(17)3-4-13(12)20/h3-5,14,20H,6-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYGNZYOSKRYSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)C4=C(C=CC(=C4)Br)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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